molecular formula C11H13BrFN7O4S B8036634 (3E)-3-[(3-bromo-4-fluoroanilino)-nitrosomethylidene]-4-[2-(sulfamoylamino)ethylamino]-1,2,5-oxadiazole

(3E)-3-[(3-bromo-4-fluoroanilino)-nitrosomethylidene]-4-[2-(sulfamoylamino)ethylamino]-1,2,5-oxadiazole

Cat. No.: B8036634
M. Wt: 438.24 g/mol
InChI Key: YPBKTZBXSBLTDK-PKNBQFBNSA-N
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Description

The compound with the identifier “(3E)-3-[(3-bromo-4-fluoroanilino)-nitrosomethylidene]-4-[2-(sulfamoylamino)ethylamino]-1,2,5-oxadiazole” is known as epacadostat. Epacadostat is a small molecule pharmaceutical that is currently being investigated in clinical studies. It is active against indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the regulation of immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of epacadostat involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of chemical reactions, including condensation, cyclization, and functional group modifications. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production of epacadostat typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, filtration, and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Epacadostat undergoes various types of chemical reactions, including:

    Oxidation: Epacadostat can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving epacadostat include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of epacadostat may yield oxidized derivatives with modified functional groups, while substitution reactions can introduce new substituents into the molecule.

Scientific Research Applications

Epacadostat has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) and its effects on various biochemical pathways.

    Biology: Investigated for its role in modulating immune responses, particularly in the context of cancer immunotherapy.

    Medicine: Under clinical investigation for its potential use in treating various cancers by enhancing the immune system’s ability to target and destroy cancer cells.

    Industry: Utilized in the development of new therapeutic agents and as a reference compound in pharmaceutical research.

Mechanism of Action

Epacadostat exerts its effects by inhibiting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is involved in the catabolism of tryptophan, an essential amino acid. By inhibiting IDO1, epacadostat reduces the levels of kynurenine, a metabolite of tryptophan, thereby modulating immune responses. This inhibition leads to the activation of immune cells, such as T cells, which can then target and destroy cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to epacadostat include other IDO1 inhibitors, such as:

    Indoximod: Another IDO1 inhibitor with a different mechanism of action.

    Navoximod: A small molecule inhibitor of IDO1 with similar therapeutic applications.

Uniqueness

Epacadostat is unique in its specific inhibition of IDO1 and its potential use in combination with other immunotherapies to enhance anti-tumor responses. Its ability to modulate the immune system by targeting a key enzyme in the tryptophan catabolism pathway sets it apart from other compounds with similar therapeutic goals .

Properties

IUPAC Name

(3E)-3-[(3-bromo-4-fluoroanilino)-nitrosomethylidene]-4-[2-(sulfamoylamino)ethylamino]-1,2,5-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFN7O4S/c12-7-5-6(1-2-8(7)13)17-11(18-21)9-10(20-24-19-9)15-3-4-16-25(14,22)23/h1-2,5,16-17,19H,3-4H2,(H,15,20)(H2,14,22,23)/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBKTZBXSBLTDK-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=C2C(=NON2)NCCNS(=O)(=O)N)N=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1N/C(=C\2/C(=NON2)NCCNS(=O)(=O)N)/N=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFN7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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